6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
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Overview
Description
Preparation Methods
The synthesis of 6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one involves several steps. One common synthetic route includes the cyclization of a precursor molecule followed by various functional group modifications to introduce the methyl and methylidene groups at the desired positions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and subsequent modifications . Industrial production methods may involve the extraction of the compound from natural sources, such as the aerial parts of Inula hupehensis, followed by purification processes .
Chemical Reactions Analysis
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: The compound has been studied for its role as a plant metabolite and its biological activities.
Medicine: Research has explored its potential anti-inflammatory properties and other therapeutic effects.
Industry: It may be used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. As a sesquiterpene lactone, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and the specific effects being studied .
Comparison with Similar Compounds
6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one can be compared with other sesquiterpene lactones, such as:
Coronopilin: Another sesquiterpene lactone with a similar core structure but different functional groups.
Properties
CAS No. |
68481-11-8 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9,9a,9b-decahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h8-9,11-14H,3-7H2,1-2H3 |
InChI Key |
IZKZYJFUEZFPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C3C1CCC3C)OC(=O)C2=C |
Origin of Product |
United States |
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